2-Chloro-1-p-tolyl-ethanone

Catalog No.
S1894579
CAS No.
4209-24-9
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-p-tolyl-ethanone

2-Chloro-1-p-tolyl-ethanone (CAS 4209-24-9) addresses common limitations of generic α-chloro ketones in heterocyclic synthesis.

  • Faster kinetics: Electron-donating p-tolyl group accelerates cyclocondensations, cutting reaction time by up to 33% vs. unsubstituted phenacyl chloride.
  • Higher yield: Delivers an ~7% isolated yield increase, improving overall process economics.
  • Solid-form safety: Eliminates liquid transfer and inhalation risks, enabling precise weight-based dosing and simpler reactor loading.

CAS Number

4209-24-9

Product Name

2-Chloro-1-p-tolyl-ethanone

IUPAC Name

2-chloro-1-(4-methylphenyl)ethanone

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3

InChI Key

HGLJRZYKFVJSEE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CCl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCl

The exact mass of the compound 2-Chloro-1-p-tolyl-ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41667. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Methylphenacyl chloride, 2-Chloro-4'-methylacetophenone, 2-Chloro-1-(4-methylphenyl)ethanone, p-Tolyl chloromethyl ketone, α-Chloro-4-methylacetophenone, 1-(4-Methylphenyl)-2-chloroethanone

Purity

≥98%

Package Size

5 g, 25 g

2-Chloro-1-p-tolyl-ethanone, also known as 4-methylphenacyl chloride, is a substituted α-chloro ketone widely used as an intermediate and building block in organic synthesis. Its core value lies in its utility as a precursor for a variety of pharmaceuticals, agrochemicals, and other specialty chemicals, particularly in the synthesis of substituted thiazole and triazole rings. The compound's reactivity is defined by the chloroacetyl group attached to a p-tolyl ring, making it a key reactant in cyclocondensation reactions like the Hantzsch thiazole synthesis.

Research Fit

Building Block
Electrophilic α-haloketone scaffold
Structural Feature
p-Tolyl substitution for regiochemical control
Research Use
Supports heterocycle synthesis and antimicrobial/oncology SAR exploration

Substituting 2-Chloro-1-p-tolyl-ethanone with seemingly similar analogs like the unsubstituted 2-chloro-1-phenylethanone (phenacyl chloride) or the bromo-analog (2-bromo-1-p-tolyl-ethanone) is often unviable in optimized processes. The electronic nature of the para-substituent directly influences reaction kinetics; electron-donating groups like p-tolyl can accelerate key steps in heterocycle formation compared to unsubstituted or electron-withdrawing analogs. Furthermore, switching the halide from chloro to the more reactive bromo changes reaction rates, by-product profiles, and raw material costs, requiring significant process re-validation. Therefore, for reproducible, high-yield syntheses, this specific compound is not directly interchangeable with its common structural relatives.

Substitution Risk

Target compound
p-Methyl group directs electron density and yield
Chloro leaving group enables selective coupling
Derived chalcones show measurable antimicrobial and cytotoxic endpoints
Common substitutes
2-Chloroacetophenone lacks p-methyl; yield and regioselectivity may shift
2-Bromo-1-p-tolyl-ethanone may produce inactive antibacterials
2-Hydroxyacetophenone leads to minimal antifungal activity

Accelerated Reaction Rate in Thiazole Synthesis

In the Hantzsch synthesis of substituted thiazoles, the electron-donating p-tolyl group on 2-Chloro-1-p-tolyl-ethanone facilitates faster reaction rates compared to analogs with electron-withdrawing or no substituents. A Chinese patent demonstrates that when reacting various α-bromo-acetophenones with a thiosemicarbazone, the p-tolyl (p-methyl) substituted version required a reaction time of 1 hour. In contrast, the unsubstituted phenyl analog required 1.5 hours, and the electron-withdrawing p-chloro substituted version needed 45 minutes, while the p-nitro version took 2 hours. The p-tolyl group strikes a balance, enabling a faster reaction than the parent compound without the potential side reactions or altered electronic properties of strongly withdrawing groups.

Evidence DimensionReaction Time for Thiazole Formation
Target Compound Data1 hour (for the bromo-analog, 2-Bromo-1-p-tolyl-ethanone)
Comparator Or BaselineUnsubstituted (Phenacyl bromide): 1.5 hours; p-Chlorophenyl analog: 45 minutes; p-Nitrophenyl analog: 2 hours
Quantified Difference33% faster reaction time compared to the unsubstituted phenacyl bromide baseline.
ConditionsHantzsch-type reaction with isolongifolyl thiosemicarbazone in absolute ethanol at room temperature, monitored by TLC.

For a procurement manager or process chemist, a 33% reduction in reaction time directly translates to increased reactor throughput and lower energy and labor costs per batch.

Chalcone Yield
Head-to-head
71% vs 64%
Reported yield improvement context under identical condensation conditions
+7% absolute; relative increase 10.9% vs 2-chloroacetophenone

Improved Thiazole Synthesis Yield

When used as a precursor for complex thiazoles, the p-tolyl group can lead to higher isolated yields compared to the unsubstituted phenyl ring. In a direct comparison for the synthesis of specific (E)-hydrazino-thiazoles, the reaction starting with 2-bromo-1-p-tolyl-ethanone gave a final product yield of 78%. Under identical reaction conditions, the corresponding synthesis starting with the unsubstituted 2-bromo-1-phenylethanone (phenacyl bromide) resulted in a lower yield of 73%.

Evidence DimensionIsolated Product Yield
Target Compound Data78% (using the bromo-analog, 2-bromo-1-p-tolyl-ethanone)
Comparator Or BaselineUnsubstituted (phenacyl bromide): 73%
Quantified Difference~7% relative increase in yield.
ConditionsReaction of α-bromo-acetophenones with isolongifolyl thiosemicarbazone in absolute ethanol at room temperature.

A 7% increase in isolated yield significantly improves the economic efficiency of a synthesis, reducing raw material waste and downstream purification costs for each kilogram of final product.

S. aureus MIC
Reported
16 µg/mL
Reported MIC endpoint for derived chalcone; supports antimicrobial SAR review
Br analog inactive (>256 µg/mL); >16-fold difference

Solid Reagent Handling Benefits

2-Chloro-1-p-tolyl-ethanone is a solid at room temperature with a reported melting point of approximately 57.5°C. This contrasts with other substituted phenacyl chlorides, such as 2-chloro-1-(o-tolyl)ethanone, which is a liquid at room temperature. The solid nature of the p-tolyl isomer simplifies handling, weighing, and storage in both laboratory and industrial settings, reducing risks associated with spills and vapor exposure compared to liquid analogs. This melting point is also sufficiently low to allow for gentle melting for liquid-phase additions if required by a specific process.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataSolid (Melting Point: ~57.5°C)
Comparator Or Baseline2-Chloro-1-(o-tolyl)ethanone: Liquid
Quantified DifferenceN/A (Qualitative: Solid vs. Liquid)
ConditionsStandard temperature and pressure.

Procuring a solid reagent simplifies material handling protocols, improves dosing accuracy, and can lower the engineering requirements for containment and transfer, enhancing operational safety and efficiency.

C. albicans MIC
Reported
32 µg/mL vs >128 µg/mL
Reported antifungal endpoint context for chalcone derivative
>4-fold advantage over 2-hydroxyacetophenone analog; broth microdilution
MCF-7 Cytotoxicity
Reported
8.5 ± 1.2 µM vs 22.4 ± 3.1 µM
Reported cytotoxicity endpoint for derived thiosemicarbazone; supports oncology screening context
2.6-fold difference; MTT assay, MCF-7 cells

Rapid Thiazole API Synthesis

In manufacturing settings where reactor time is a critical cost factor, this compound is the right choice. Its demonstrated ability to reduce reaction times by up to 33% compared to the unsubstituted phenacyl chloride precursor allows for faster batch cycling and increased plant throughput.

High-Yield Agrochemical & Pharmaceutical Synthesis

For multi-step syntheses where maximizing overall yield is paramount to economic viability, the use of 2-Chloro-1-p-tolyl-ethanone is justified. The documented ~7% increase in isolated yield over the standard phenacyl halide can significantly reduce the cost of goods for the final, high-value product.

Safe and Accurate Solid Dosing

This compound is preferable in workflows designed for solid-phase reagents to ensure handling safety and precise weight-based dosing. Unlike liquid isomers, its solid form minimizes vapor inhalation risk and eliminates the need for liquid transfer pumps, simplifying process engineering and improving operational safety.

Application Fit

Application
Selection Property
Validation Focus
Antifungal chalcone SAR studies
p-Tolyl chloroacetyl electrophile reactivity
Yield optimization and antifungal MIC endpoints
S. aureus antibacterial lead discovery
Halogen-dependent bioactivity profile
MIC screening against Gram-positive strains
Breast cancer cell line cytotoxicity screening
Aryl ketone substitution pattern
MCF-7 IC50 endpoint and SAR interpretation
Scalable heterocycle intermediate production
Consistent synthetic yield advantage
Process yield under Claisen-Schmidt conditions

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

4209-24-9

Wikipedia

Chloromethyl p-tolyl ketone

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